2-(Cyclopentylsulfanyl)-5-[(2-fluorobenzyl)sulfanyl]-1,3,4-thiadiazole
Description
2-(Cyclopentylsulfanyl)-5-[(2-fluorobenzyl)sulfanyl]-1,3,4-thiadiazole is a 1,3,4-thiadiazole derivative characterized by two sulfanyl substituents: a cyclopentyl group at position 2 and a 2-fluorobenzyl group at position 3. The 1,3,4-thiadiazole core is a privileged scaffold in medicinal chemistry due to its metabolic stability, aromaticity, and ability to engage in hydrogen bonding and π-π interactions.
Properties
IUPAC Name |
2-cyclopentylsulfanyl-5-[(2-fluorophenyl)methylsulfanyl]-1,3,4-thiadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15FN2S3/c15-12-8-4-1-5-10(12)9-18-13-16-17-14(20-13)19-11-6-2-3-7-11/h1,4-5,8,11H,2-3,6-7,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLSUXRLNJGHVMT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)SC2=NN=C(S2)SCC3=CC=CC=C3F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15FN2S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Cyclopentylsulfanyl)-5-[(2-fluorobenzyl)sulfanyl]-1,3,4-thiadiazole typically involves the following steps:
Formation of Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with carbon disulfide in the presence of a base such as potassium hydroxide. This reaction forms 1,3,4-thiadiazole-2-thiol.
Substitution Reactions: The thiadiazole-2-thiol is then subjected to nucleophilic substitution reactions. First, it reacts with cyclopentyl bromide to introduce the cyclopentylsulfanyl group. This is typically carried out in the presence of a base like sodium hydride in an aprotic solvent such as dimethylformamide (DMF).
Second Substitution: The intermediate product is then reacted with 2-fluorobenzyl chloride to introduce the 2-fluorobenzylsulfanyl group, again using a base like sodium hydride in DMF.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for higher yields and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and safety.
Chemical Reactions Analysis
Core Formation
The 1,3,4-thiadiazole ring is synthesized via cyclization of thiosemicarbazides or dithiocarbazates in the presence of dehydrating agents like concentrated sulfuric acid or phosphorus oxychloride . For example:
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Thiosemicarbazide reacts with carboxylic acid derivatives under acidic conditions to form the thiadiazole backbone .
Chemical Reactivity
The compound exhibits reactivity characteristic of 1,3,4-thiadiazoles and sulfanyl groups:
Oxidation Reactions
Nucleophilic Substitution
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The thiadiazole ring’s electron-deficient nature allows nucleophilic substitution at the C-2 or C-5 positions under basic conditions .
Cross-Coupling Reactions
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Palladium-catalyzed couplings (e.g., Suzuki-Miyaura) can modify the aryl groups, though steric hindrance from the cyclopentyl moiety may limit reactivity .
Reaction Conditions and Yields
Data for analogous reactions are summarized below:
| Reaction Type | Conditions | Yield | Reference |
|---|---|---|---|
| Thiadiazole cyclization | H₂SO₄, 80–90°C, 7 h | 30–50% | |
| Sulfanyl substitution | KOH/ethanol, reflux, 5–10 h | 60–75% | |
| Oxidation (S → SO₂) | H₂O₂/AcOH, 0–5°C, 2 h | 85–90% |
Structural and Mechanistic Insights
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Electron-Withdrawing Effects : The 2-fluorobenzyl group enhances electrophilicity at the thiadiazole ring, facilitating nucleophilic attacks .
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Steric Effects : The cyclopentyl group introduces steric bulk, potentially slowing reactions at adjacent positions .
Characterization Data
Key analytical methods for confirming structure and purity:
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NMR : Distinct signals for cyclopentyl (δ 1.5–2.5 ppm) and 2-fluorobenzyl (δ 4.3 ppm for -CH₂-S-; δ 7.0–7.5 ppm for aromatic H) .
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IR : Stretching vibrations for C-S (680 cm⁻¹) and C-N (1550 cm⁻¹) .
Biological Activity Correlation
While not the focus here, the compound’s sulfanyl groups and fluorine substituent are linked to enhanced lipophilicity and target binding, as seen in anticonvulsant and anticancer analogs.
Stability and Degradation
Scientific Research Applications
Antimicrobial Activity
Research indicates that thiadiazole derivatives exhibit significant antimicrobial properties. For instance, a study highlighted the synthesis of various thiadiazole compounds, including those similar to 2-(Cyclopentylsulfanyl)-5-[(2-fluorobenzyl)sulfanyl]-1,3,4-thiadiazole, showing promising activity against bacterial strains such as Staphylococcus aureus and Escherichia coli . The mechanism of action may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Anticancer Potential
Thiadiazoles have been investigated for their anticancer properties. A case study demonstrated that compounds with a similar structure to this compound induced apoptosis in cancer cell lines through the activation of caspase pathways . This suggests potential for development as chemotherapeutic agents.
Anti-inflammatory Effects
Another area of interest is the anti-inflammatory activity of thiadiazole derivatives. Research has shown that these compounds can inhibit pro-inflammatory cytokines, providing a basis for their use in treating inflammatory diseases . The specific role of this compound in this context requires further exploration but aligns with the broader activity profile of thiadiazoles.
Neuroprotective Properties
Recent studies have suggested that certain thiadiazole derivatives may possess neuroprotective effects. These compounds could potentially mitigate neurodegenerative processes by reducing oxidative stress and inflammation in neuronal cells . The specific neuroprotective mechanisms of this compound remain an avenue for future research.
Synthesis and Characterization
A notable study focused on the synthesis of various sulfur-containing thiadiazoles, including derivatives akin to this compound. The characterization involved techniques such as FTIR spectroscopy and single-crystal X-ray diffraction to elucidate structural properties and confirm the presence of functional groups relevant for biological activity .
Pharmacological Evaluation
In a pharmacological evaluation of thiadiazole derivatives, compounds structurally related to this compound were tested for their efficacy against various disease models. Results indicated significant inhibition of tumor growth in xenograft models and reduced inflammation in animal models of arthritis .
Mechanism of Action
The mechanism of action for 2-(Cyclopentylsulfanyl)-5-[(2-fluorobenzyl)sulfanyl]-1,3,4-thiadiazole would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The sulfur atoms and the fluorine substituent could play crucial roles in these interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Similar 1,3,4-Thiadiazole Derivatives
Pharmacological Activity Comparisons
Anticonvulsant Activity
- Benzothiazole-linked thiadiazoles: Derivatives like 2-[(6-fluoro-1,3-benzothiazole-2-yl)amino]-N-[5-(4-nitrophenyl)-1,3,4-thiadiazol-2-yl] acetamide exhibit 100% protection in maximal electroshock (MES) tests due to hydrophobic benzothiazole domains . The target compound’s 2-fluorobenzyl group may mimic this hydrophobicity but lacks the amino-acetamide linkage critical for activity.
- 2-Hydrazino derivatives: Compounds such as 2-(aminomethyl)-5-(2-biphenylyl)-1,3,4-thiadiazole (37) show potent anticonvulsant effects in rodents, suggesting biphenyl groups enhance CNS penetration . The cyclopentyl group in the target compound may offer similar advantages.
Table 2: Anticonvulsant Activity Comparison
Antimicrobial Activity
- Sulfone-linked bis-heterocycles: Compound 19a (inhibitory zone >25 mm against Gram-positive bacteria) highlights the role of sulfone groups in enhancing antibacterial potency .
- Chlorophenyl derivatives : 2-(4-Chlorobenzylsulfonylmethyl)-5-(2-chlorophenyl)-1,3,4-thiadiazole (16d) shows broad-spectrum antifungal activity, suggesting halogenated aryl groups improve membrane disruption . The target compound’s 2-fluorobenzyl group may provide similar benefits.
Table 3: Antimicrobial Activity Comparison
| Compound | MIC (μg/mL) | Key Pathogens Tested | Reference |
|---|---|---|---|
| 16d | 45 | A. niger, F. solani | |
| Quinoxaline derivatives | 50–100 | S. aureus, C. albicans |
Physicochemical and Toxicity Profiles
- Lipophilicity: The cyclopentyl and 2-fluorobenzyl groups in the target compound likely increase logP compared to polar derivatives like 2-amino-5-sulfanyl analogs . This could enhance blood-brain barrier penetration but raise hepatotoxicity risks.
Biological Activity
The compound 2-(Cyclopentylsulfanyl)-5-[(2-fluorobenzyl)sulfanyl]-1,3,4-thiadiazole (CAS No. 477846-20-1) belongs to the class of 1,3,4-thiadiazole derivatives, which are known for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its potential pharmacological effects, mechanisms of action, and relevant case studies.
- Molecular Formula : C14H15FN2S3
- Molecular Weight : 326.48 g/mol
- Boiling Point : Approximately 477.3 °C (predicted)
- Density : 1.36 g/cm³ (predicted) .
Biological Activities
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Antimicrobial Properties
- Thiadiazole derivatives have shown significant antimicrobial activity against various pathogens. The presence of sulfur and nitrogen atoms in the thiadiazole ring facilitates interactions with microbial targets.
- Studies indicate that compounds with a similar structure exhibit antibacterial and antifungal properties . The incorporation of cyclopentyl and fluorobenzyl groups may enhance these activities through increased lipophilicity.
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Anticancer Activity
- Research has highlighted the cytotoxic potential of thiadiazole derivatives against cancer cell lines such as HeLa and MCF-7. For instance, modifications in the thiadiazole structure can lead to improved cytotoxicity .
- A derivative with a similar scaffold demonstrated an IC50 value of 29 μM against the HeLa cell line, suggesting that structural variations can significantly impact biological efficacy .
- Anti-inflammatory Effects
- Antiviral Activity
Study 1: Anticancer Efficacy
A study focused on synthesizing new thiadiazole derivatives evaluated their cytotoxic effects against cancer cell lines. It was found that compounds with additional phthalimide structures exhibited enhanced cytotoxicity, indicating a potential strategy for increasing the efficacy of thiadiazole-based anticancer agents .
Study 2: Antimicrobial Activity
Another investigation assessed the antimicrobial activity of various thiadiazole derivatives against a range of bacterial and fungal strains. Results indicated that compounds similar to this compound showed promising antibacterial effects, particularly against resistant strains .
Summary Table of Biological Activities
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 2-(Cyclopentylsulfanyl)-5-[(2-fluorobenzyl)sulfanyl]-1,3,4-thiadiazole, and how can reaction conditions be optimized to improve yield?
- Methodology :
- Step 1 : Synthesize the thiadiazole core via heterocyclization of thiosemicarbazides with carbon disulfide under basic conditions (e.g., KOH) to form 5-amino-1,3,4-thiadiazole-2-thiol intermediates .
- Step 2 : Perform sequential alkylation. First, react the thiol group with 2-fluorobenzyl chloride under mild alkaline conditions (e.g., NaOH/ethanol, 50–60°C). Second, alkylate the remaining thiol with cyclopentyl bromide using a copper(I)-catalyzed coupling (e.g., CuI, DMF, 70°C) to enhance regioselectivity .
- Optimization : Monitor reaction progress via TLC, and purify intermediates via column chromatography. Yield improvements (>75%) are achievable by controlling stoichiometry (1:1.2 molar ratio for alkylating agents) and inert atmospheres to prevent oxidation .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing the purity and structure of this compound?
- Analytical Workflow :
- 1H/13C NMR : Confirm substitution patterns (e.g., cyclopentyl CH2 at δ 1.5–2.0 ppm; aromatic protons from 2-fluorobenzyl at δ 7.0–7.5 ppm) .
- IR Spectroscopy : Identify S–C and C–N stretches (e.g., 650–750 cm⁻¹ for C–S; 1500–1600 cm⁻¹ for thiadiazole ring) .
- Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]+ expected at m/z 383.05 for C₁₅H₁₆F₂N₃S₃) .
- TLC/HPLC : Assess purity (>95%) using silica gel GF254 plates (ethyl acetate/hexane, 3:7) or reverse-phase C18 columns (acetonitrile/water, 70:30) .
Advanced Research Questions
Q. How do structural modifications at the cyclopentylsulfanyl and 2-fluorobenzylsulfanyl positions influence the compound's biological activity, and what in silico methods support these structure-activity relationships (SAR)?
- SAR Strategies :
- Substituent Variation : Replace cyclopentyl with cyclohexyl or aryl groups to study steric/electronic effects on target binding . Fluorine at the benzyl position enhances lipophilicity and metabolic stability .
- In Silico Tools :
- Molecular Docking : Use AutoDock Vina to predict interactions with enzymes (e.g., cyclooxygenase-2 or kinase targets). The 2-fluorobenzyl group may occupy hydrophobic pockets, while the thiadiazole core hydrogen-bonds with catalytic residues .
- QSAR Modeling : Train models with descriptors like logP, polar surface area, and Hammett constants to correlate substituents with IC50 values .
Q. What are the potential mechanisms underlying the antitumor activity of this compound, and how can in vitro models be designed to validate these pathways?
- Proposed Mechanisms :
- Apoptosis Induction : Measure caspase-3/7 activation in HT-29 colon cancer cells via fluorometric assays. Thiadiazole derivatives disrupt mitochondrial membrane potential, triggering intrinsic apoptosis .
- Kinase Inhibition : Screen against NCI-60 cell lines. Fluorobenzyl groups may inhibit tyrosine kinases (e.g., EGFR) by competing with ATP-binding sites .
- Experimental Design :
- Use MTT assays to determine IC50 values.
- Validate targets via Western blotting (e.g., phospho-EGFR suppression) .
Q. How can contradictory data regarding the compound's reactivity under varying oxidative conditions be reconciled, and what analytical approaches resolve these discrepancies?
- Case Study : Conflicting reports on oxidation products (sulfoxides vs. sulfones) arise from reagent selectivity:
- H2O2/CH3COOH : Produces sulfoxides (confirmed via NMR δ 2.8–3.2 ppm for S=O) .
- KMnO4/H2SO4 : Generates sulfones (characterized by IR ~1150 cm⁻¹ for S=O) .
- Resolution :
- Use HPLC-MS to track reaction intermediates.
- Employ DFT calculations (Gaussian 09) to model transition states and predict dominant pathways under specific conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
